1-(3,4-Difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride

描述

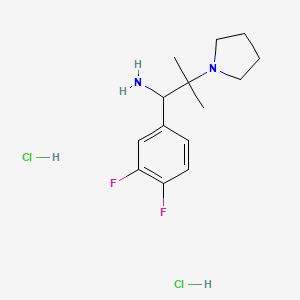

1-(3,4-Difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride is a chemical compound that features a difluorophenyl group, a pyrrolidine ring, and a propan-1-amine backbone

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound.

Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with a nucleophile.

Formation of the Propan-1-amine Backbone: The propan-1-amine backbone is constructed through a series of reactions involving the appropriate starting materials, such as α-bromoketones and 2-aminopyridine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and reproducibility.

化学反应分析

Types of Reactions

1-(3,4-Difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted aromatic compounds.

科学研究应用

Research indicates that 1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride exhibits significant biological activities, particularly in the fields of oncology and neuropharmacology.

Anticancer Properties

The compound has shown promise in anticancer research. Studies have indicated its potential cytotoxic effects against various cancer cell lines:

| Activity Type | Target Cells | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |

| Anticancer | MCF7 (breast cancer) | 50 | Induction of apoptosis |

In a study involving A549 human lung adenocarcinoma cells, treatment with the compound resulted in a notable reduction in cell viability, suggesting potent anticancer activity. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Neuropharmacological Applications

There is emerging interest in the neuropharmacological applications of this compound. It may interact with various neurotransmitter systems, potentially offering therapeutic effects for conditions such as anxiety and depression.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated A549 cells with varying concentrations of the compound. The results demonstrated a dose-dependent response, with higher concentrations leading to increased cytotoxicity. The study concluded that further investigation into the compound's mechanism of action is warranted.

Case Study 2: Neuropharmacological Effects

A preliminary study assessed the effects of the compound on animal models exhibiting anxiety-like behaviors. The results indicated that administration of the compound significantly reduced anxiety levels compared to control groups, suggesting potential for development as an anxiolytic agent.

作用机制

The mechanism of action of 1-(3,4-Difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

相似化合物的比较

Similar Compounds

- 1-(3,4-Dichlorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride

- 1-(3,4-Dimethoxyphenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride

Uniqueness

1-(3,4-Difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

生物活性

1-(3,4-Difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride, commonly referred to as compound A , is an organic compound with potential therapeutic applications. Its molecular formula is , and it has garnered attention for its biological activity, particularly in relation to its interactions with various biological targets.

Molecular Characteristics:

- Molecular Weight: 327.24 g/mol

- IUPAC Name: 1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine; dihydrochloride

- Chemical Structure: Chemical Structure

Safety Information:

The safety data for this compound is limited; however, it is classified with precautionary statements indicating the need for protective measures during handling due to potential irritant properties .

The biological activity of compound A is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act on G protein-coupled receptors (GPCRs), which are crucial in mediating physiological responses .

Key Mechanisms:

- Receptor Binding: Compound A is believed to interact with specific GPCRs, influencing pathways related to neurotransmission and cardiovascular functions.

- Inhibition of Enzymes: There is evidence suggesting that it may inhibit enzymes involved in metabolic pathways, potentially impacting conditions like hypertension and metabolic disorders.

Pharmacological Studies

Recent pharmacological studies have shown that compound A exhibits significant activity in vitro against various biological targets. Notably:

| Target | Activity | Reference |

|---|---|---|

| AT1 Receptors | Non-competitive inhibition | |

| HER2 | Binding affinity and inhibition | |

| Antioxidant Activity | Moderate scavenging capacity |

Study 1: Antihypertensive Effects

In a study focusing on antihypertensive agents, compound A demonstrated a dose-dependent reduction in blood pressure through its action on AT1 receptors. This was compared to established antihypertensive drugs, indicating a promising profile for further development .

Study 2: Cancer Cell Line Inhibition

Compound A was tested against several cancer cell lines, including HER2-positive cells. It exhibited significant inhibitory effects and induced apoptosis in treated cells, suggesting potential as an anticancer agent .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride, and how can purity be optimized?

Answer:

- Synthesis: A common approach involves a nucleophilic substitution reaction between 3,4-difluorophenylacetonitrile and 2-methyl-2-(pyrrolidin-1-yl)propan-1-amine under basic conditions, followed by acidification with HCl to form the dihydrochloride salt. Intermediate purification via recrystallization (e.g., using ethanol/water mixtures) is critical to remove unreacted amines or fluorinated byproducts .

- Purity Optimization: Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) to isolate the target compound. Monitor purity using LC-MS (ESI+ mode) and confirm structural integrity via H/C NMR .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Conduct reactions in a fume hood to mitigate inhalation risks .

- Waste Management: Segregate acidic waste (e.g., dihydrochloride salt solutions) and neutralize with sodium bicarbonate before disposal. Follow institutional guidelines for hazardous chemical waste .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?

Answer:

- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase (acetonitrile:phosphate buffer, pH 3.0). Validate methods per ICH Q2(R1) guidelines .

- Mass Spectrometry: LC-ESI-MS/MS in multiple reaction monitoring (MRM) mode for trace quantification in plasma or tissue homogenates. Use deuterated analogs as internal standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

Answer:

- Experimental Replication: Reproduce studies under standardized conditions (e.g., cell lines, animal models, dosing regimens). Cross-validate using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

- Meta-Analysis: Pool data from multiple studies to identify confounding variables (e.g., batch-to-batch purity differences, solvent effects). Apply statistical tools like ANOVA with post-hoc Tukey tests .

Q. What methodologies are recommended for studying the environmental fate and ecotoxicological impacts of this compound?

Answer:

- Environmental Persistence: Conduct OECD 301 biodegradation tests under aerobic conditions. Measure half-life in water/soil matrices via LC-MS .

- Ecotoxicology: Use Daphnia magna or zebrafish embryos (OECD 202/236) to assess acute/chronic toxicity. Pair with transcriptomic analysis (RNA-seq) to identify biomarker genes .

Q. How can enantiomeric purity be ensured during synthesis, and what are the implications for pharmacological studies?

Answer:

- Chiral Separation: Use chiral stationary phases (e.g., Chiralpak AD-H) in SFC or HPLC. Confirm enantiomeric excess (ee) via polarimetry or circular dichroism .

- Pharmacological Implications: Test individual enantiomers in receptor-binding assays (e.g., serotonin/dopamine transporters) to identify stereospecific activity. Publish enantiomer-specific IC values .

Q. What experimental designs are optimal for evaluating the compound’s metabolic stability in vitro?

Answer:

- Liver Microsome Assays: Incubate with human/rat liver microsomes (1 mg/mL protein) in NADPH-regenerating system. Quantify parent compound depletion over 60 min using LC-MS .

- CYP Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess competitive/non-competitive inhibition. Apply Michaelis-Menten kinetics for determination .

属性

IUPAC Name |

1-(3,4-difluorophenyl)-2-methyl-2-pyrrolidin-1-ylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20F2N2.2ClH/c1-14(2,18-7-3-4-8-18)13(17)10-5-6-11(15)12(16)9-10;;/h5-6,9,13H,3-4,7-8,17H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTFROMJXRREJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1=CC(=C(C=C1)F)F)N)N2CCCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461705-08-7 | |

| Record name | 1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。